2-Fluoro-2-phenylpropan-1-aminehydrochloride
CAS No.:
Cat. No.: VC18230180
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClFN |
|---|---|
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | 2-fluoro-2-phenylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FN.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3;1H |
| Standard InChI Key | OCABOAGDAIZWAX-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)(C1=CC=CC=C1)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound’s IUPAC name, 2-fluoro-2-phenylpropan-1-amine hydrochloride, reflects its substitution pattern:
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A propane chain () with a fluorine atom and phenyl group at the second carbon.
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An amine group () at the first carbon, protonated as a hydrochloride salt for stability.
The presence of fluorine introduces electronegativity and potential hydrogen-bonding interactions, which can influence solubility and receptor binding in biological systems . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 189.66 g/mol | |
| CAS Number | 75198-06-0 | |
| SMILES | ||
| InChI Key | OCABOAGDAIZWAX-UHFFFAOYSA-N |
Spectroscopic Data
While explicit spectral data (e.g., NMR, IR) for this compound is limited in public databases, analogous fluorinated amines exhibit characteristic signals:
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-NMR: Methyl groups adjacent to fluorine typically show splitting due to coupling (~10–20 Hz) .
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-NMR: A singlet near -180 ppm, consistent with aliphatic C-F bonds .
Synthesis and Optimization Strategies
Advances in Flow Chemistry
Recent innovations in continuous-flow systems have improved the safety and efficiency of synthesizing halogenated amines. For example:
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Microreactors enable precise control over exothermic fluorination steps, reducing decomposition .
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In-line analytics (e.g., Flow-IR) monitor intermediate formation, ensuring high purity .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to ionic hydrochloride form .
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Hygroscopicity: Requires anhydrous storage to prevent clumping .
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Melting Point: Estimated 143–145°C based on analogous compounds (e.g., 2-phenylpropan-1-amine HCl melts at 143–145°C) .
Biological Activity
While direct studies on this compound are sparse, structurally related fluorinated amines exhibit:
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Neurostimulatory effects: Modulation of dopamine and serotonin transporters .
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Enzyme inhibition: Fluorine’s electronegativity enhances binding to catalytic sites (e.g., monoamine oxidases) .
| Analogous Compound | Activity | Reference |
|---|---|---|
| Fenfluramine derivatives | Appetite suppression, 5-HT agonism | |
| 3-(Trifluoromethyl)phenethylamine | MAO inhibition |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Fluorinated amines are pivotal in developing:
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Antidepressants: Enhanced blood-brain barrier penetration via fluorine’s lipophilicity .
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Anticancer agents: Fluorine improves metabolic stability and target affinity .
Neuropharmacology
The compound’s potential to interact with monoamine transporters is under exploration. For example:
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Dopamine D2 receptors: Fluorine may augment binding affinity, as seen in similar arylalkylamines .
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Serotonin reuptake inhibition: Critical for treating depression and anxiety disorders .
Future Research Directions
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